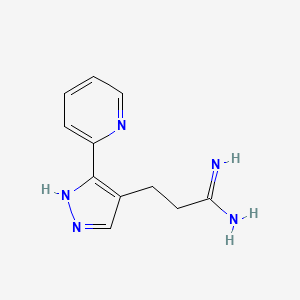

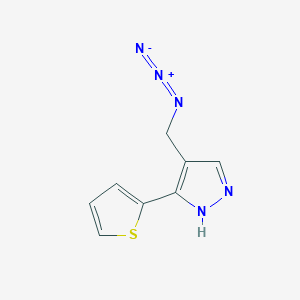

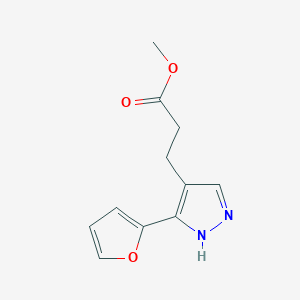

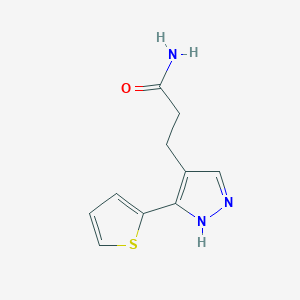

![molecular formula C13H18ClN3 B1482325 7-(クロロメチル)-6-シクロプロピル-1-イソブチル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2098013-74-0](/img/structure/B1482325.png)

7-(クロロメチル)-6-シクロプロピル-1-イソブチル-1H-イミダゾ[1,2-b]ピラゾール

概要

説明

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized .Molecular Structure Analysis

The structure of pyrazoles is interesting mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

Pyrazoles are known to participate in a variety of chemical reactions. For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .科学的研究の応用

生物活性分子の合成

ピラゾール誘導体は、その構造的多様性と生物学的関連性から、生物活性化学物質の合成における足場として頻繁に使用されています . この化合物中のクロロメチル基とシクロプロピル基は、さらなる化学修飾のための反応部位として作用することができ、潜在的な薬理学的活性を有する新規分子の創出につながります。

光物理的性質

ピラゾール部分を有する化合物は、優れた光物理的性質を示すことが示されています . これにより、有機発光ダイオード(OLED)や太陽電池などのオプトエレクトロニクスアプリケーション向けの新しい材料の開発に適しています。

農薬研究

農薬では、ピラゾール誘導体は、除草剤、殺虫剤、殺菌剤としての潜在的な用途について調査されています . “7-(クロロメチル)-6-シクロプロピル-1-イソブチル-1H-イミダゾ[1,2-b]ピラゾール”の特定の構造は、植物保護と害虫防除における有効性を調査することができます。

配位化学

ピラゾール環中の窒素原子は金属イオンと配位して、さまざまな金属錯体を形成することができます . これらの錯体は、その触媒特性について研究するか、金属有機構造体(MOF)の合成に使用することができます。

有機金属化学

ピラゾール誘導体は、有機金属化学においても重要であり、安定な有機金属化合物を形成する配位子として作用することができます . これらの化合物は、有機変換反応や重合反応の促進など、触媒において用途があります。

センシングプローブ

この化合物は金属イオンと錯体を形成する能力を、センシングプローブの開発に利用することができます . これらのプローブは、特定のイオンや分子の存在を選択的に検出するように設計することができ、環境モニタリングや診断において貴重です。

抗真菌活性

いくつかのピラゾール誘導体は、良好な抗真菌活性を示すことが実証されています . “7-(クロロメチル)-6-シクロプロピル-1-イソブチル-1H-イミダゾ[1,2-b]ピラゾール”のユニークな置換基は、新規抗真菌剤の開発における潜在的な用途について調査することができます。

グリーンケミストリーアプリケーション

ピラゾール誘導体の合成は、環境に優しい方法で行うことができます . これは、化学プロセスと製品の環境への影響を減らすことを目指すグリーンケミストリーの原則と合致しています。

作用機序

Target of Action

Pyrazole and imidazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit the enzyme succinate dehydrogenase, an important enzyme in the tricarboxylic acid cycle .

Mode of Action

Pyrazole and imidazole derivatives can interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .

Biochemical Pathways

The primary biochemical pathway affected by these compounds is the tricarboxylic acid cycle, which is crucial for energy production in cells .

Result of Action

The inhibition of succinate dehydrogenase by these compounds can lead to the disruption of energy production within cells, which can ultimately lead to cell death .

Safety and Hazards

The safety data sheet for pyrazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

生化学分析

Biochemical Properties

7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has been observed to bind with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the phosphorylation of downstream targets, thereby halting cell cycle progression. Additionally, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole has been shown to modulate the expression of genes involved in apoptosis and cell survival, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound exhibits significant anti-tumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The interaction of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole with these enzymes can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution . The localization and accumulation of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole within cells can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole to specific compartments or organelles, thereby influencing its interactions with biomolecules and its overall efficacy .

特性

IUPAC Name |

7-(chloromethyl)-6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLZSCDTHIZWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。